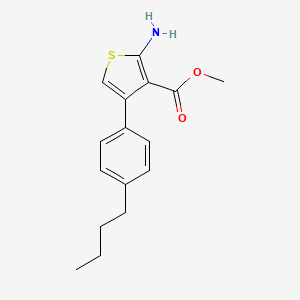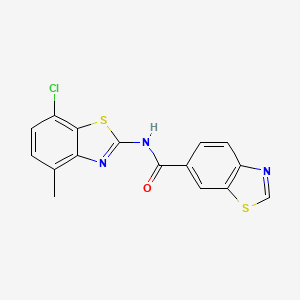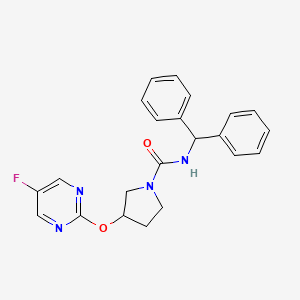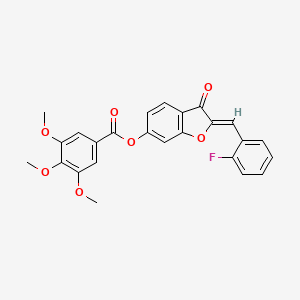![molecular formula C20H22N2O5S B2461981 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 954663-68-4](/img/structure/B2461981.png)
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to a class of chemicals that are explored for their potential uses in various fields, including medicinal chemistry and material science. Its intricate structure suggests it can engage in multiple types of chemical reactions, making it a versatile compound for scientific research.
准备方法
Synthetic Routes and Reaction Conditions: One common synthetic route involves the multi-step process starting from commercially available raw materials. For instance, the benzodioxole segment can be integrated into the structure using classic coupling reactions, followed by the introduction of the tetrahydroisoquinoline moiety through hydrogenation. The propylsulfonyl group is typically introduced via sulfonation reactions under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, production methods would likely focus on scalability and cost-effectiveness. This could involve optimized reaction conditions, use of catalysts to increase the efficiency of key steps, and implementation of continuous flow reactors to streamline production.
化学反应分析
Types of Reactions: N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo several types of reactions:
Oxidation: : Introduction of oxidizing agents can lead to the formation of sulfoxides and sulfones.
Reduction: : The sulfonyl group may be reduced to sulfide under appropriate conditions.
Substitution: : The benzodioxole moiety can be a site for electrophilic substitution reactions.
Oxidizing agents like hydrogen peroxide.
Reducing agents such as lithium aluminum hydride.
Substituting agents including halogens and nitrating agents.
Sulfoxides and sulfones from oxidation.
Corresponding sulfides from reduction.
Various substituted derivatives from electrophilic substitution.
科学研究应用
This compound finds use in multiple areas of scientific research:
Chemistry: : Studied for its unique reactivity patterns and as a precursor for more complex molecules.
Biology: : Potential pharmacological activity due to its interaction with biological molecules.
Medicine: : Investigated for potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.
Industry: : Utilized in material science for developing new materials with specific properties.
作用机制
Molecular Targets and Pathways: The compound's mechanism of action in biological systems typically involves interaction with enzymes and receptors, altering their function. For instance, the sulfonyl group may form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The benzodioxole component can intercalate with DNA, impacting gene expression.
相似化合物的比较
Similar Compounds:
N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide: : Differing only in the length of the alkyl chain in the sulfonyl group, affecting its solubility and reactivity.
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide: : The ethyl variant shows different pharmacokinetics in biological studies.
Highlighting Uniqueness: What sets N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide apart is its balanced physicochemical properties, which make it highly versatile for various applications while maintaining specific desirable interactions with biological targets.
属性
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-2-9-28(24,25)22-8-7-14-3-5-17(10-16(14)12-22)21-20(23)15-4-6-18-19(11-15)27-13-26-18/h3-6,10-11H,2,7-9,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJWDXZICZOQOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-Oxo-2H-isoquinolin-4-yl)methyl]but-2-ynamide](/img/structure/B2461900.png)
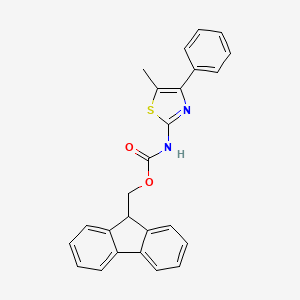
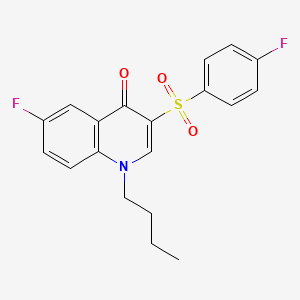
![1-[(2,4-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B2461906.png)
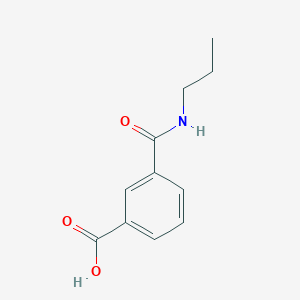
![3-(2,6-Dichlorophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2461909.png)
![4-bromo-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2461910.png)
![6-bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide](/img/structure/B2461911.png)
